3-Chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group linked to a 2-methoxy-5-nitrophenyl moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The chlorine atom enhances electrophilicity, while the nitro and methoxy groups on the phenyl ring influence solubility and intermolecular interactions.
Properties
IUPAC Name |
3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c1-23-12-7-6-9(19(21)22)8-11(12)18-16(20)15-14(17)10-4-2-3-5-13(10)24-15/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDHTLMHPUCKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C16H11ClN2O4S
- Molecular Weight : 362.79 g/mol
- CAS Number : 6124-03-4
Research indicates that compounds containing the benzothiophene structure exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the nitrophenyl and methoxy groups in this specific compound may enhance its interactions with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of benzothiophene derivatives. For instance:
- A study demonstrated that related compounds could inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity, which has been observed in similar benzothiophene derivatives:
- In vitro tests have shown significant inhibition against various bacterial strains, indicating potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiophene derivatives have been documented:
- These compounds can inhibit pro-inflammatory cytokines and enzymes (e.g., COX-2), which are crucial in inflammatory responses .
Case Studies and Research Findings
Scientific Research Applications
Therapeutic Applications
1. Antitumor Activity
Research indicates that compounds similar to 3-Chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide exhibit potent antitumor properties. For instance, derivatives of benzothiophene have been studied for their ability to inhibit cancer cell proliferation in various models. The compound's structural features may enhance its interaction with biological targets involved in tumor growth regulation.
2. Inhibition of RORγt
Recent studies have identified benzothiophene derivatives as inhibitors of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in Th17 cell differentiation and autoimmune diseases. The specific application of this compound in this context could lead to novel treatments for conditions like multiple sclerosis and rheumatoid arthritis .
3. Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme for DNA replication and repair, making it a target for anticancer drugs. Compounds with a similar scaffold have shown promise as topoisomerase II inhibitors, suggesting that this compound could also possess this activity, warranting further investigation into its mechanism of action .
Biochemical Studies
1. Structure-Activity Relationship (SAR) Studies
The compound's unique structure allows for extensive SAR studies, which are critical for understanding how modifications can enhance biological activity or reduce toxicity. Research has demonstrated that varying substituents on the benzothiophene ring can significantly impact the compound's pharmacological profile .
2. Synthesis and Derivative Development
The synthesis of this compound can be achieved through various synthetic routes, leading to a library of derivatives with potentially improved properties. These derivatives can be screened for enhanced efficacy against specific biological targets, facilitating drug discovery processes .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on RORγt inhibition | Demonstrated high binding affinity and inhibitory activity | Potential treatment for autoimmune diseases |
| Antitumor efficacy study | Showed significant reduction in tumor growth in vitro | Development of new cancer therapies |
| Topoisomerase II inhibition research | Identified as a potent inhibitor in cellular assays | Could lead to novel anticancer agents |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzothiophene vs. Benzofuran Analogs
- 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide (): Core difference: Benzofuran (oxygen-containing) vs. benzothiophene (sulfur-containing). Substituents: The dimethyl and methoxybenzyl groups in the benzofuran analog may reduce steric hindrance compared to the nitro-substituted phenyl group in the target compound.
Benzothiazole Derivatives
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ():
- Core difference : Benzothiazole (nitrogen and sulfur) vs. benzothiophene (sulfur only).
- Impact : The nitrogen in benzothiazole introduces hydrogen-bonding capability, which is absent in benzothiophene. This could enhance interactions with biological targets.
Substituent Effects
Chlorine Position and Electronic Effects
- 3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide (): Substituent difference: 2,4-Dimethylphenyl vs. 2-methoxy-5-nitrophenyl. Impact: The nitro group in the target compound is electron-withdrawing, enhancing electrophilicity at the carboxamide group.
Nitro and Methoxy Groups
- N-(1,3-benzodioxol-5-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide ():
- Substituent difference : 1,3-Benzodioxol (electron-rich oxygen ring) vs. nitro-methoxy phenyl.
- Impact : The benzodioxol group may improve metabolic stability but reduce solubility compared to the nitro-methoxy combination, which offers a balance of polarity and reactivity.
Spectroscopic and Physicochemical Comparisons
- NMR Analysis : As demonstrated in studies on rapamycin analogs (), regions of chemical shift divergence (e.g., positions 29–36 and 39–44) can pinpoint substituent-induced electronic changes. For the target compound, NMR would highlight perturbations caused by the nitro group versus methyl or benzodioxol groups in analogs.
- Molecular Weight and Solubility: Compound Molecular Weight Key Substituents Predicted Solubility Target Compound ~375 g/mol Cl, NO₂, OCH₃ Moderate (polar) Benzofuran Analog () ~460 g/mol Cl, OCH₃, CH₃ Low (lipophilic) Benzothiazole Derivative () ~290 g/mol Cl, OCH₃ High (polar)
Research Findings and Implications
- Lumping Strategy : Compounds with similar cores (e.g., benzothiophene, benzofuran) but differing substituents can be grouped for computational modeling to predict reactivity or toxicity ().
- Structural Insights : X-ray crystallography tools like SHELXL and ORTEP-3 () are critical for resolving steric clashes induced by bulky substituents, such as the nitro group in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
